molecular formula C13H18N2O2 B14872987 N-(2-nitrophenyl)cycloheptanamine

N-(2-nitrophenyl)cycloheptanamine

Cat. No.: B14872987
M. Wt: 234.29 g/mol
InChI Key: AQRVACHUPANRCU-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)cycloheptanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a cycloheptanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)cycloheptanamine typically involves the reaction of 2-nitroaniline with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the nitro group to an amine group. The reaction conditions often include a solvent like ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(2-nitrophenyl)cycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)cycloheptanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cycloheptanamine moiety may facilitate the binding of the compound to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)methylcycloheptanamine
  • N-(2-hydroxyphenyl)cycloheptanamine
  • N-(2-nitrophenyl)cyclohexanamine

Uniqueness

N-(2-nitrophenyl)cycloheptanamine is unique due to its specific combination of a nitrophenyl group and a cycloheptanamine structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the cycloheptane ring can influence the compound’s conformational flexibility and binding interactions, while the nitrophenyl group can participate in various redox and substitution reactions.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-nitrophenyl)cycloheptanamine

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-10-6-5-9-12(13)14-11-7-3-1-2-4-8-11/h5-6,9-11,14H,1-4,7-8H2

InChI Key

AQRVACHUPANRCU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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